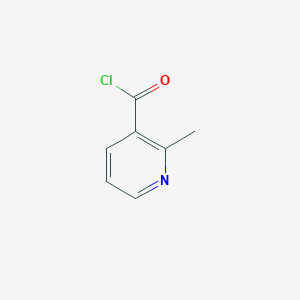

2-Methylpyridine-3-carbonyl chloride

Description

Properties

IUPAC Name |

2-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBSZBKNIIWFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512585 | |

| Record name | 2-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169229-06-5 | |

| Record name | 2-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of 2 Methylpyridine 3 Carbonyl Chloride

Nucleophilic Acylation Reactions

Nucleophilic acyl substitution is a characteristic reaction of 2-methylpyridine-3-carbonyl chloride. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new acyl compound. libretexts.org

The reaction of this compound with ammonia or primary and secondary amines is a common method for the synthesis of the corresponding amides. organic-chemistry.orgchemguide.co.uk The reaction is typically vigorous and results in the formation of an amide and hydrogen chloride. chemguide.co.uklibretexts.org The hydrogen chloride produced will then react with any excess amine present to form an ammonium salt. libretexts.org

With primary amines, this compound reacts to form N-substituted amides. chemguide.co.uk This reaction proceeds readily due to the nucleophilic nature of the primary amine. The general reaction involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. hud.ac.uk

Table 1: Examples of Amidation Reactions with Primary Amines

| Primary Amine | Product | Reaction Conditions |

| Methylamine | N-methyl-2-methylpyridine-3-carboxamide | Typically in a suitable solvent at room temperature. |

| Aniline | N-phenyl-2-methylpyridine-3-carboxamide | Often requires slightly elevated temperatures. |

| Benzylamine | N-benzyl-2-methylpyridine-3-carboxamide | Generally proceeds smoothly at ambient temperature. |

This table is illustrative and specific reaction conditions can vary.

The acylation of amines with reagents like this compound can be employed as a strategy to protect the amino group during multi-step organic syntheses. wikipedia.org An acyl group can be introduced to temporarily block the reactivity of the amine. This protecting group can later be removed under specific conditions to regenerate the free amine. cabidigitallibrary.org The picoloyl (Pico) group, a related pyridine-containing acyl group, has been shown to be a versatile protecting group that can be chemoselectively cleaved. nih.gov

This compound reacts with alcohols to form esters. study.comorgosolver.com This reaction is a type of nucleophilic acyl substitution where the alcohol acts as the nucleophile. study.com The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct that is formed. orgosolver.compearson.com

The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. orgosolver.com This is followed by the elimination of the chloride ion to yield the ester. orgosolver.com A variety of solvents can be used for this reaction, including dichloromethane (B109758), THF, and benzene. researchgate.net

Table 2: Esterification of this compound with Various Alcohols

| Alcohol | Product | Typical Conditions |

| Methanol | Methyl 2-methylnicotinate | Room temperature in the presence of a base. |

| Ethanol | Ethyl 2-methylnicotinate | Mild heating may be required. |

| Isopropanol | Isopropyl 2-methylnicotinate | Reaction times may be longer due to steric hindrance. |

This table provides representative examples; specific conditions and yields depend on the substrate and reagents used.

In a reaction analogous to esterification, this compound can react with thiols (mercaptans) to produce thioesters. The thiol, being a potent nucleophile, readily attacks the carbonyl carbon of the acyl chloride. This reaction is a key method for the synthesis of thioesters. The thiol-thioester exchange is a reversible process that occurs smoothly under neutral aqueous conditions and is highly chemoselective. nih.gov This reaction is fundamental in processes like native chemical ligation for peptide synthesis. nih.gov

Formation of Amides: Scope and Regioselectivity

Hydrolysis and Carboxylic Acid Regeneration

This compound reacts violently with water in a hydrolysis reaction to regenerate the corresponding carboxylic acid, 2-methylnicotinic acid. fishersci.com This reaction is a classic example of the reactivity of acyl chlorides towards water. The water molecule acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to form the carboxylic acid. Due to the high reactivity, acyl chlorides are typically handled under anhydrous conditions to prevent unwanted hydrolysis. researchgate.net

Reduction Reactions for Derivatization

The carbonyl chloride group of this compound is a highly reactive functional group that can be readily reduced to afford the corresponding primary alcohol, (2-methylpyridin-3-yl)methanol. This reduction is a key step in the derivatization of the parent compound, transforming the acyl chloride into a versatile hydroxymethyl group that can undergo further reactions.

Common reducing agents are effective for this transformation. Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or milder reagents like sodium borohydride (NaBH₄) can be employed. The use of sodium borohydride in alcoholic solvents like methanol or ethanol is a typical method for the reduction of ester groups to alcohols, a similar transformation to the reduction of an acyl chloride. For instance, the reduction of a pyridine derivative's ester group has been successfully achieved using sodium borohydride and calcium chloride in methanol google.com. Given that acyl chlorides are more reactive than esters, this method is expected to be highly efficient for this compound.

The resulting product, (2-methylpyridin-3-yl)methanol, is a stable compound that serves as a valuable building block in organic synthesis nih.gov. The general reaction scheme is presented below.

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (2-methylpyridin-3-yl)methanol | Reduction |

Cyclization and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, particularly through reactions involving intramolecular or intermolecular cyclization. The reactivity of the carbonyl chloride moiety allows for the facile introduction of functionalities that can subsequently participate in ring-forming reactions.

A common strategy for constructing fused pyridine systems involves the reaction of this compound with bifunctional nucleophiles. A key example is the reaction with hydrazine hydrate (H₂NNH₂). This reaction initially forms the corresponding acyl hydrazide, 2-Methylpyridine-3-carbohydrazide. This intermediate is crucial as it possesses a reactive -CONHNH₂ group that can undergo cyclization with various electrophiles to form fused five- or six-membered rings.

For instance, the hydrazide can be treated with reagents like phosphorus oxychloride (POCl₃) after reaction with chloroacetyl chloride to induce cyclization and form triazolo-pyridine systems. This approach has been demonstrated in the synthesis of 3-chloromethyl- ekb.egnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine from 2-hydrazinopyridine, which is formed from 2-chloropyridine and hydrazine hydrate researchgate.net. Similarly, pyrazolo-[3,4-b]-pyridine derivatives can be synthesized from pyridine-based hydrazides nih.gov. These established methods highlight a viable pathway for converting this compound into fused heterocyclic systems like pyrazolo[3,4-c]pyridines or triazolo[4,3-c]pyridines.

Beyond fused systems, this compound is instrumental in synthesizing a broader range of nitrogen-containing heterocycles. The reaction of acyl chlorides with hydrazine is a well-established method for producing hydrazides, which are versatile intermediates in the synthesis of heterocyclic molecules like 1,3,4-oxadiazoles researchgate.netorgsyn.org.

The general pathway involves first converting this compound to 2-Methylpyridine-3-carbohydrazide. This hydrazide can then react with various carbonyl compounds (aldehydes or ketones) to form hydrazones, which can be cyclized to form pyrazoles or pyrazolines. Alternatively, reaction with aroyl chlorides can lead to the formation of 1,3,4-oxadiazole rings researchgate.net. The reaction of acyl chlorides with substituted hydrazines can also be used to generate various N-substituted hydrazides, expanding the range of accessible heterocyclic structures google.com.

Table 2: Heterocycle Formation from this compound via Hydrazide Intermediate

| Intermediate | Reagent | Resulting Heterocycle Class |

| 2-Methylpyridine-3-carbohydrazide | Chloroacetyl Chloride / POCl₃ | Triazolo-pyridine |

| 2-Methylpyridine-3-carbohydrazide | Aroyl Chlorides / POCl₃ | 1,3,4-Oxadiazole |

| 2-Methylpyridine-3-carbohydrazide | Acetic Acid | Pyrazolo-pyridine |

Metal-Catalyzed Reactions Involving the Carbonyl Chloride Moiety

The carbonyl chloride group in this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. Palladium-catalyzed reactions are particularly prominent in this context. As an acyl chloride, the compound is a suitable substrate for reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the carbonyl carbon.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organohalide or related electrophile with an organoboron compound. While classic Suzuki reactions often use aryl halides, the coupling of acyl chlorides with boronic acids under anhydrous conditions is a known method for ketone synthesis nih.gov. This compound can react with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to yield the corresponding diaryl or aryl-vinyl ketones. This method has been successfully applied to other heteroaromatic carbonyl chlorides, such as 3-methylthiophene-2-carbonyl chloride, to produce thienyl ketones in good yields researchgate.net.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene wikipedia.org. Although less common for acyl chlorides than for aryl halides, variations of this reaction can be envisioned where the palladium catalyst inserts into the C-Cl bond of the carbonyl chloride, leading to coupling with an alkene and the formation of an α,β-unsaturated ketone.

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides wikipedia.orgorganic-chemistry.org. The "acyl Sonogashira reaction" is a specific variant that utilizes acyl chlorides as the electrophile mdpi.com. This reaction, catalyzed by palladium and a copper(I) co-catalyst, couples this compound with a terminal alkyne to produce a ynone (an α,β-alkynyl ketone). This transformation is valuable for creating complex molecules and building blocks for further heterocyclic synthesis mdpi.com.

Table 3: Potential Metal-Catalyzed Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(0) or Pd(II) catalyst, Base | Diaryl/Aryl-Vinyl Ketone |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | α,β-Unsaturated Ketone |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Ynone |

Mechanistic Investigations of 2 Methylpyridine 3 Carbonyl Chloride Reactivity

Nucleophilic Acyl Substitution Mechanisms

The cornerstone of 2-Methylpyridine-3-carbonyl chloride's chemistry is the nucleophilic acyl substitution pathway. This multi-step process is initiated by the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the chloride leaving group. The general mechanism can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

The reaction between this compound and a nucleophile proceeds through a transient species known as a tetrahedral intermediate. wikipedia.orgtaylorandfrancis.com This intermediate forms when the nucleophile attacks the partially positive carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. wikipedia.org The pi-bond of the carbonyl group breaks, and the electrons move to the electronegative oxygen atom, resulting in a negatively charged oxyanion.

In nucleophilic acyl substitution reactions, either the formation or the breakdown of the tetrahedral intermediate can be the rate-determining step (RDS). For highly reactive acyl chlorides like this compound reacting with strong nucleophiles, the breakdown of the tetrahedral intermediate to form the final products is often the RDS. Conversely, when weaker nucleophiles are used, the initial nucleophilic attack to form the intermediate can become the rate-limiting step.

The electronic properties of substituents on the pyridine (B92270) ring influence these rates. The Hammett equation can be used to quantify these effects in related systems. For the hydrolysis of substituted benzoyl chlorides, electron-withdrawing groups accelerate the reaction, which is consistent with the development of negative charge in the transition state leading to the tetrahedral intermediate. viu.cascribd.com For this compound, the electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the carbonyl carbon, while the electron-donating methyl group at the 2-position slightly mitigates this effect.

The efficiency of the acylation reaction is heavily dependent on the characteristics of both the leaving group and the incoming nucleophile.

Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it stable on its own. Its departure is a key step in the decomposition of the tetrahedral intermediate, leading to the final acylated product. libretexts.org

Nucleophile: The strength of the nucleophile plays a direct role in the reaction kinetics. Stronger nucleophiles, such as primary amines or alkoxides, react more rapidly with the acyl chloride than weaker nucleophiles, like water or tertiary alcohols. The nucleophilicity of a species is influenced by factors including its basicity, polarizability, and steric hindrance.

Below is a qualitative comparison of the expected reactivity of this compound with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Expected Relative Reactivity |

| Primary Amines | R-NH₂ | Very High |

| Secondary Amines | R₂NH | High |

| Alkoxides | R-O⁻ | High |

| Primary Alcohols | R-CH₂OH | Moderate |

| Water | H₂O | Low |

| Tertiary Alcohols | R₃C-OH | Very Low |

Stereochemical Aspects in Acylation Reactions

When this compound reacts with a chiral nucleophile, such as a secondary alcohol, stereochemical outcomes become significant. Such reactions are fundamental to processes like kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. wikipedia.org

In a kinetic resolution of a racemic alcohol, a chiral acylating agent or a chiral catalyst is used. mdpi.comscilit.com The differing rates of reaction for the two enantiomers (kR vs. kS) lead to the enrichment of one enantiomer in the unreacted starting material and the other in the acylated product. The efficiency of this process is determined by the selectivity factor (s = k_fast / k_slow).

While specific studies on the use of this compound in stereoselective acylations are not prominent, the principles of these reactions are well-established. The mechanism can influence the stereochemical outcome at the alcohol's stereocenter. For example, a standard nucleophilic acyl substitution mechanism does not affect the stereocenter of the alcohol. However, in related reactions of alcohols with reagents like thionyl chloride, the presence of a base like pyridine can invert the stereochemistry via an Sₙ2 pathway, whereas its absence can lead to retention of configuration through an Sₙi (internal return) mechanism. youtube.com

Catalytic Enhancement of Acylation Reactions

The reactivity of this compound can be further enhanced through catalysis. Two primary modes of catalysis are relevant: Lewis acid catalysis and nucleophilic catalysis.

Lewis Acid Catalysis: Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can activate the acyl chloride towards nucleophilic attack. organic-chemistry.orgmasterorganicchemistry.com The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic. This strategy is famously employed in Friedel-Crafts acylation reactions. The mechanism involves the formation of a highly reactive acylium ion or a polarized Lewis acid-acyl chloride complex, which is then attacked by the nucleophile. researchgate.net

Nucleophilic Catalysis: Certain bases, particularly pyridine and its derivatives like 4-(Dimethylamino)pyridine (DMAP), act as nucleophilic catalysts. rsc.org The catalyst first attacks the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate. researchgate.net This intermediate is much more susceptible to attack by the primary nucleophile (e.g., an alcohol) than the original acyl chloride. The pyridine-based catalyst is subsequently regenerated, completing the catalytic cycle. This type of catalysis is exceptionally effective for acylating sterically hindered or unreactive alcohols.

Role of Basic Organic Nitrogen Compounds (e.g., Pyridine, DMAP, TEA)

In reactions involving acyl chlorides such as this compound, basic organic nitrogen compounds play a crucial role as catalysts. The most common mechanisms are nucleophilic catalysis and general base catalysis. The specific pathway depends on the base's structure and nucleophilicity.

4-(Dimethylamino)pyridine (DMAP) is recognized as a highly effective catalyst for acylation reactions, operating primarily through a nucleophilic catalysis mechanism. nih.govsemanticscholar.org This pathway involves the initial attack of the highly nucleophilic DMAP on the carbonyl carbon of the acyl chloride. This step forms a reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic and susceptible to attack by a nucleophile (e.g., an alcohol) than the original acyl chloride. The subsequent reaction with the nucleophile is the rate-determining step, leading to the acylated product and the release of the DMAP catalyst. sci-hub.st An auxiliary, non-nucleophilic base like Triethylamine (TEA) is often used to neutralize the HCl generated during the reaction, regenerating the catalyst. sci-hub.st

Theoretical and experimental studies on the acetylation of alcohols with acetic anhydride have provided strong support for this nucleophilic catalysis pathway. nih.govsemanticscholar.org Kinetic studies of the acetylation of cyclohexanol in the presence of DMAP and TEA showed the reaction is first-order with respect to the acyl donor, the alcohol, and DMAP, but zero-order with respect to TEA. nih.gov This indicates that TEA does not participate in the rate-limiting step but serves to regenerate the catalyst. sci-hub.st

Pyridine, being less nucleophilic than DMAP, can also function as a nucleophilic catalyst, but it is generally less efficient. Triethylamine (TEA), a sterically hindered and non-aromatic amine, primarily functions as a general base catalyst. In this role, it activates the nucleophile (e.g., an alcohol) by deprotonation, increasing its nucleophilicity for the attack on the acyl chloride. However, the reaction barrier for the base-catalyzed pathway is considerably higher than that of the nucleophilic catalysis mechanism facilitated by DMAP. nih.gov

The comparative effectiveness of these bases is summarized in the table below.

| Catalyst/Base | Primary Mechanistic Role | Relative Catalytic Efficiency | Key Intermediate |

| DMAP | Nucleophilic Catalyst | High | N-Acylpyridinium Ion |

| Pyridine | Nucleophilic Catalyst / Base | Moderate | N-Acylpyridinium Ion |

| TEA | General Base / HCl Scavenger | Low (as primary catalyst) | - |

Mechanistic Studies on Pyridine Ring Transformations

The pyridine ring, while aromatic and relatively stable, can undergo various transformations under specific conditions. clockss.org Mechanistic studies have explored ring-opening, denitrogenation, and rearrangements, providing pathways to novel heterocyclic and carbocyclic structures.

One studied transformation involves the ring-opening metathesis of the pyridine ring. For instance, a transient titanium alkylidyne intermediate has been shown to react with pyridine and its derivatives (picolines) under mild conditions. illinois.eduacs.org This reaction proceeds via a [2+2] cycloaddition across a C=N bond of the pyridine ring, followed by an exergonic ring-opening to form a metallaazabicycle. illinois.eduacs.org Subsequent treatment of these intermediates can lead to complete denitrogenation of the original heterocycle. illinois.edu Kinetic studies of this process indicate that an initial α-hydrogen abstraction is the rate-determining step. acs.org

Another classic transformation is the Ziegler-Hafner azulene synthesis, which utilizes pyridinium salts as precursors. clockss.org In this reaction, a 1-alkylpyridinium salt reacts with a C-nucleophile like sodium cyclopentadienide. The pyridine ring in the resulting adduct is cleaved, and subsequent cyclization and elimination of an alkylamine yield an azulene core. clockss.org The mechanism of such transformations has been investigated using deuterated pyridine derivatives, which helped to elucidate the complex series of intermediates involved. clockss.org

Regioselective Alkylation and Substitution Mechanisms

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge in synthetic chemistry due to the presence of multiple reactive positions. nih.govchemrxiv.org Various mechanistic strategies have been developed to control the position of alkylation and substitution on pyridine derivatives.

For the α-methylation of pyridines (at the 2-position), one proposed mechanism involves heterogeneous catalysis where a methylating species is generated on the surface of a metal catalyst, such as Raney® nickel. nih.govresearchgate.net This reactive species then attacks the pyridine ring at the sterically less hindered α-position. nih.govresearchgate.net An alternative proposed pathway is the generation of an N-alkyl pyridinium ion, which then undergoes a Ladenburg rearrangement to yield the 2-methylated product. researchgate.net However, methods involving the generation of alkyl radicals often lack regioselective control, leading to a mixture of 2-, 3-, and 4-methylpyridines. nih.gov

The regioselectivity of alkylation can be directed by the choice of reagents and reaction conditions. For example, the aggregation state of alkyllithium reagents has been shown to govern whether alkylation occurs at the C2 or C4 position of the pyridine ring. acs.org This allows for a regiodivergent approach to synthesizing specifically substituted pyridines. acs.org

Another strategy for achieving high regioselectivity involves the use of pyridine N-oxides. The sequential addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, provides a general and highly selective synthesis of 2-substituted pyridines. acs.org This reaction is believed to proceed through a 2,4-dienal oxime intermediate. acs.org

Furthermore, novel intermediates such as oxazoline[3,2-a]pyridiniums have been used to achieve regioselective C-O and C-N bond cleavage. nih.govresearchgate.net The outcome of the reaction—yielding either N-substituted 2-pyridones or 2-substituted pyridines—is dependent on the nucleophile used. Quantum chemistry calculations suggest that for certain nucleophiles, a cation-π interaction between the aromatic ring of the nucleophile and the pyridinium intermediate stabilizes the transition state, facilitating substitution at the C2 position. nih.govresearchgate.net

Applications of 2 Methylpyridine 3 Carbonyl Chloride in Advanced Organic Synthesis

Building Block for Pharmaceutical Intermediates

The pyridine (B92270) nucleus is a ubiquitous feature in a vast number of pharmaceutical agents due to its ability to engage in various biological interactions. 2-Methylpyridine-3-carbonyl chloride, as a tailored pyridine building block, is instrumental in the synthesis of key pharmaceutical intermediates, enabling the development of novel therapeutic agents.

Synthesis of Anti-inflammatory Agents

Derivatives of nicotinic acid, to which this compound is closely related, have been explored for the development of anti-inflammatory drugs. The general strategy involves the reaction of the acyl chloride with various amines or other nucleophiles to create amide or ester derivatives. These derivatives are then evaluated for their ability to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes. While specific studies detailing the direct use of this compound in the synthesis of marketed anti-inflammatory drugs are not prevalent in publicly accessible literature, the established reactivity of nicotinoyl chlorides in creating compounds with anti-inflammatory properties suggests its potential in this area. For instance, novel isonicotinoyl-containing scaffolds have demonstrated remarkably high in vitro anti-inflammatory activity, in some cases exceeding that of the standard drug ibuprofen. nih.gov

Synthesis of Antimicrobial Agents

The pyridine scaffold is a key component in numerous antimicrobial agents. Nicotinic acid derivatives, synthesized from precursors like this compound, have been investigated for their potential as antimicrobial agents. The synthesis of novel nicotinamides and other related compounds often begins with the conversion of a nicotinic acid derivative to its more reactive acyl chloride form. This intermediate can then be reacted with a variety of molecules, including those with known antimicrobial properties, to create hybrid molecules with potentially enhanced efficacy. For example, thiazolidinone derivatives of nicotinic acid, synthesized from nicotinoyl chloride, have shown significant in vitro antibacterial and antifungal activities. researchgate.net The synthesis of nicotinamide analogues by reacting nicotinoyl chloride with different amines has also yielded compounds with moderate to good antimicrobial activity against various bacterial strains. researchgate.net

| Derivative Class | Starting Material | Resulting Activity |

| Thiazolidinones | Nicotinoyl chloride | Antibacterial and Antifungal |

| Nicotinamide Analogues | Nicotinoyl chloride | Antibacterial |

Precursors for Prodrug Development

Modulation of Biological Targets via Derivatives

The derivatives synthesized from this compound have the potential to modulate a wide range of biological targets. The pyridine ring can act as a bioisostere for other aromatic systems and can participate in hydrogen bonding and pi-stacking interactions within the active sites of enzymes and receptors. The methyl group can provide steric bulk and influence the conformation of the molecule, while the linkage formed from the carbonyl chloride can be designed to interact with specific residues in the target protein. This allows for the rational design of molecules with high affinity and selectivity for their intended biological targets, a cornerstone of modern drug discovery.

Intermediate in Agrochemical Production

Pyridine-based compounds are of paramount importance in the agrochemical industry, forming the backbone of many modern herbicides, insecticides, and fungicides. agropages.com The specific substitution patterns on the pyridine ring are crucial for their biological activity and selectivity. This compound serves as a valuable intermediate in the synthesis of these complex agrochemicals.

Formulation of Environmentally Friendly Pesticides

The development of environmentally benign pesticides is a major goal in modern agriculture. This involves creating compounds that are highly effective against target pests while having minimal impact on non-target organisms and the environment. Natural toxins are often a source of inspiration for new, safer pesticides. nih.gov While specific examples of this compound being used in the formulation of commercially available "green" pesticides are not extensively documented, its role as a precursor to pyridine-containing agrochemicals is significant. The derivatization of this compound allows for the creation of a wide range of structures that can be screened for desirable properties, including high efficacy, low toxicity to non-target species, and rapid environmental degradation. The continuous innovation in this field aims to produce pesticides that are both effective and compatible with sustainable agricultural practices.

Information Unvailable for "this compound" Applications

Following a comprehensive search for documented applications of the chemical compound "this compound," it has been determined that there is insufficient public information to generate a detailed scientific article based on the provided outline.

Extensive queries aimed at uncovering the use of this compound in the development of specialty chemicals and materials, its role as a building block in complex molecule construction, or its specific application in the synthesis of ligands for coordination chemistry did not yield relevant research findings or detailed examples.

The search did not uncover specific instances of its use in:

The development of specialty chemicals and materials .

The synthesis of pyridine-based ligands for metal complexes , specifically with Cobalt(II) or Copper(II).

The creation of Schiff base ligands for catalytic applications .

Its role as a foundational component in complex molecule construction .

While general information exists for related compounds, such as other pyridine carbonyl chloride derivatives and the parent compound 2-methylpyridine, the strict adherence to the specified outline concerning "this compound" prevents the inclusion of this broader, non-specific information. Therefore, a scientifically accurate and thorough article that adheres to the user's explicit instructions cannot be produced at this time.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for 2-Methylpyridine-3-carbonyl Chloride Transformations

The development of innovative catalytic systems is crucial for enhancing the reactivity and selectivity of transformations involving this compound. Research is moving beyond traditional stoichiometric reagents towards more efficient and sustainable catalytic methods.

Future work will likely focus on:

Transition Metal Catalysis: The use of palladium, ruthenium, and copper catalysts for cross-coupling reactions is a promising area. researchgate.net For instance, ruthenium(II) carbonyl chloride complexes have demonstrated catalytic activity in hydrogen transfer reactions, a concept that could be adapted for reductive transformations of the carbonyl chloride group. rsc.org Research into ligands, such as pyridine-functionalised N-heterocyclic carbenes, can be expected to yield catalysts with improved stability and activity for reactions involving pyridine-based substrates. rsc.org

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often offer high selectivity, research into heterogeneous catalysts is gaining traction due to their ease of separation and recyclability. Developing solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized polymers, could provide robust systems for the continuous production of derivatives from this compound. Studies on catalysts like Ni-Co ferrite (B1171679) and CdO-Cr2O3 on kaolin (B608303) for the synthesis of methylpyridines highlight the potential for heterogeneous systems, although challenges in selectivity remain. mdpi.comsemanticscholar.org

Photoredox Catalysis: Light-mediated catalysis offers a green alternative for initiating chemical transformations. Future studies may explore the use of photoredox catalysts to enable novel reactions of this compound under mild conditions, such as radical-based functionalizations that are otherwise difficult to achieve.

| Catalyst Type | Potential Transformation | Key Research Focus | Potential Advantages |

|---|---|---|---|

| Ruthenium(II) Carbonyl Complexes | Reductive aminations, Hydrogenations | Ligand design (e.g., N-heterocyclic carbenes) | High activity and selectivity |

| Heterogeneous Ni-Co Ferrites | Alkylation, Cross-coupling | Improving regioselectivity and conversion rates | Recyclability, suitability for flow systems |

| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | Radical-based C-H functionalization, Acylation | Substrate scope expansion, reaction condition optimization | Mild reaction conditions, novel reactivity |

Chemo- and Regioselective Functionalization Strategies

Achieving high levels of chemo- and regioselectivity is a central challenge in the functionalization of complex molecules. For this compound, which possesses multiple reactive sites, developing strategies to selectively target a specific position is paramount.

Emerging strategies include:

Directing Groups: The introduction of a temporary directing group onto the pyridine (B92270) ring can steer a reagent to a specific C-H bond, allowing for precise functionalization. Future research could explore removable directing groups that facilitate reactions at the C4, C5, or C6 positions before being cleaved.

Catalyst-Controlled Selectivity: The choice of catalyst and ligand can profoundly influence the outcome of a reaction. Research into catalyst systems that can differentiate between the various C-H bonds of the pyridine ring based on subtle electronic and steric differences is a key frontier. This allows for functionalization without the need for protecting or directing groups.

Tandem Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially can improve efficiency and reduce waste. A future direction is the development of tandem [3 + 2] heteroannulation or similar strategies where this compound is a key component in constructing complex polycyclic systems with high regioselectivity. acs.org

Bio-inspired Synthesis and Biocatalysis

Nature provides a blueprint for highly selective and efficient chemical synthesis. The fields of bio-inspired synthesis and biocatalysis are increasingly being applied to the production of fine chemicals.

Future trends in this area involve:

Enzymatic Catalysis: The use of enzymes, or "biocatalysts," offers unparalleled selectivity under mild, aqueous conditions. Researchers may explore the use of enzymes like nitrile hydratases, which catalyze the conversion of nitriles to amides, as inspiration for developing catalysts for amide synthesis from this compound. mdpi.com The development of engineered enzymes could allow for the direct and selective synthesis of complex chiral amides from this precursor.

Chemo-enzymatic Cascades: Combining the strengths of traditional chemical catalysis with the high selectivity of biocatalysis is a powerful strategy. nih.gov A potential future application could involve an enzymatic process to selectively modify a remote part of a molecule derived from this compound, followed by a chemocatalytic cross-coupling step, all performed in a single vessel. nih.gov

Biomimetic Catalysts: This involves creating small-molecule catalysts that mimic the active sites of metalloenzymes. mdpi.com Designing synthetic catalysts inspired by enzymes like nitrile hydratase, which feature cobalt(III) or iron(III) centers, could lead to highly efficient systems for the hydration of nitriles to amides, a transformation analogous to the aminolysis of acyl chlorides. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. researchgate.net

The integration of this compound chemistry with these technologies is a major area for future development:

Continuous Flow Synthesis: The synthesis of 2-methylpyridines has already been demonstrated using continuous flow setups with packed-bed reactors containing catalysts like Raney® nickel. nih.govdoaj.org Future work will likely focus on integrating the synthesis of this compound itself into a continuous process, followed by its immediate use in subsequent flow reactions to generate derivatives. This approach minimizes the handling of the reactive acyl chloride intermediate.

Automated Synthesis Platforms: Combining flow chemistry with automated robotic systems allows for the rapid optimization of reaction conditions and the synthesis of libraries of compounds for screening purposes. Such platforms could be used to explore a wide range of nucleophiles and reaction conditions for this compound, accelerating the discovery of new bioactive molecules or functional materials.

In-line Analysis: Integrating analytical techniques (e.g., IR, NMR, mass spectrometry) directly into the flow stream allows for real-time monitoring of reaction progress. This provides immediate feedback for process optimization and ensures high purity of the final product.

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Reaction Time | Often long (hours to days) | Significantly shorter (seconds to minutes) researchgate.net |

| Safety | Higher risk with exotherms and hazardous reagents | Improved safety due to small reaction volumes doaj.org |

| Scalability | Difficult, requires re-optimization | Easier to scale out by running longer |

| Work-up | Often requires extensive purification | Can be integrated with in-line purification doaj.org |

Expanding Applications in Materials Science and Polymer Chemistry

While derivatives of this compound are well-established in pharmaceuticals, their potential in materials science is an emerging field. The pyridine ring offers unique properties, such as coordination ability, that can be exploited in functional materials.

Future research directions include:

Polymer Synthesis: The carbonyl chloride group is a reactive handle for polymerization reactions. It can be used as a monomer or a functionalizing agent in step-growth polymerization to create novel polyamides or polyesters. The pyridine unit within the polymer backbone could impart specific properties, such as thermal stability, pH-responsiveness, or metal-coordination capabilities.

Functional Materials: Incorporating the 2-methylpyridine-3-carboxamide moiety into materials can create surfaces with specific functionalities. For example, polymers containing this unit could be used as ligands to capture metal ions from solution for environmental remediation or as catalysts themselves.

Organic Electronics: Pyridine-containing conjugated polymers are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future work could explore the synthesis of novel conjugated systems where this compound is used to introduce the pyridine heterocycle and tune the electronic properties of the material.

Advanced Spectroscopic and Structural Characterization Techniques for Reaction Intermediates

Understanding reaction mechanisms is key to developing better and more selective chemical transformations. The direct observation and characterization of transient intermediates in reactions involving this compound is a significant challenge that advanced analytical techniques are beginning to address.

Emerging techniques and their applications include:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reacting species directly in the reaction vessel. This can provide crucial information about the formation and consumption of intermediates, helping to elucidate complex reaction pathways.

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to detect and characterize transient species, including catalytic intermediates. This is particularly useful for studying complex catalytic cycles in transition metal-catalyzed reactions.

X-ray Crystallography: While traditionally used for stable compounds, advances in crystallographic techniques are making it possible to determine the solid-state structure of more reactive or short-lived species. nih.gov Trapping a reaction intermediate and obtaining its crystal structure can provide unambiguous proof of its existence and geometry. nih.gov For example, single-crystal X-ray diffraction has been used to confirm the molecular structures of various ruthenium(II) carbonyl chloride complexes, which are potential catalysts for transformations of acyl chlorides. rsc.org

Q & A

What are the optimal synthetic routes for preparing 2-methylpyridine-3-carbonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves chlorination of 2-methylpyridine-3-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key considerations:

- Anhydrous conditions : Moisture leads to hydrolysis, reducing yield. Use dry solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) .

- Catalytic additives : A catalytic amount of dimethylformamide (DMF) accelerates the reaction by forming reactive intermediates.

- Temperature control : Exothermic reactions require cooling (0–5°C) to prevent side reactions.

- Workup : Excess chlorinating agent is removed under reduced pressure, followed by distillation or recrystallization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.